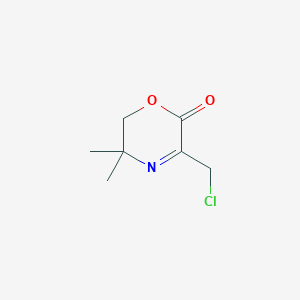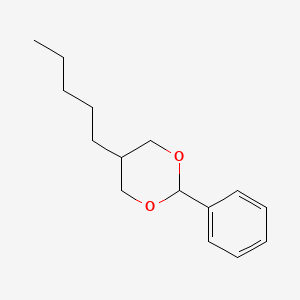silane CAS No. 138098-97-2](/img/structure/B14277367.png)
[(Buta-1,3-dien-2-yl)oxy](triethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Buta-1,3-dien-2-yl)oxysilane is an organosilicon compound characterized by the presence of a butadiene moiety attached to a triethylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Buta-1,3-dien-2-yl)oxysilane typically involves the reaction of butadiene with triethylsilane in the presence of a catalyst. One common method is the hydrosilylation reaction, where butadiene reacts with triethylsilane in the presence of a platinum catalyst under controlled temperature and pressure conditions . The reaction proceeds via the addition of the silicon-hydrogen bond across the carbon-carbon double bond of butadiene, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of (Buta-1,3-dien-2-yl)oxysilane follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(Buta-1,3-dien-2-yl)oxysilane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically performed at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.
Substitution: Halogens, nucleophiles; reactions may require the presence of a catalyst or specific reaction conditions to proceed efficiently.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Simpler silane derivatives.
Substitution: Various organosilicon compounds depending on the substituent used.
Scientific Research Applications
(Buta-1,3-dien-2-yl)oxysilane has several applications in scientific research:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organosilicon compounds.
Materials Science: It is employed in the development of silicon-based materials with unique properties, such as improved thermal stability and mechanical strength.
Biological Studies: Research is ongoing to explore the potential biological activities of organosilicon compounds, including (Buta-1,3-dien-2-yl)oxysilane.
Mechanism of Action
The mechanism of action of (Buta-1,3-dien-2-yl)oxysilane involves its interaction with molecular targets through its reactive silicon and butadiene moieties. The silicon atom can form bonds with various nucleophiles, while the butadiene moiety can participate in addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparison with Similar Compounds
Similar Compounds
(Buta-1,3-dien-2-yloxy)trimethylsilane: Similar structure but with trimethylsilane instead of triethylsilane.
(Buta-1,3-dien-2-yloxy)tert-butyl-dimethylsilane: Contains a tert-butyl-dimethylsilane group.
(Buta-2,3-dien-1-yloxy)(tert-butyl)dimethylsilane: Another variant with a different substitution pattern on the butadiene moiety.
Uniqueness
(Buta-1,3-dien-2-yl)oxysilane is unique due to its specific combination of a butadiene moiety with a triethylsilane group. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in organic synthesis and materials science .
Properties
CAS No. |
138098-97-2 |
|---|---|
Molecular Formula |
C10H20OSi |
Molecular Weight |
184.35 g/mol |
IUPAC Name |
buta-1,3-dien-2-yloxy(triethyl)silane |
InChI |
InChI=1S/C10H20OSi/c1-6-10(5)11-12(7-2,8-3)9-4/h6H,1,5,7-9H2,2-4H3 |
InChI Key |
MUXIGSJDFFWNBV-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OC(=C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(Benzyloxy)hex-5-en-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14277285.png)
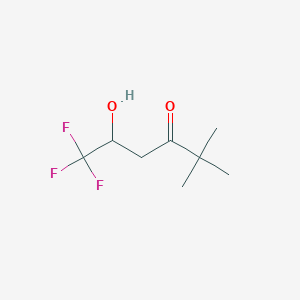
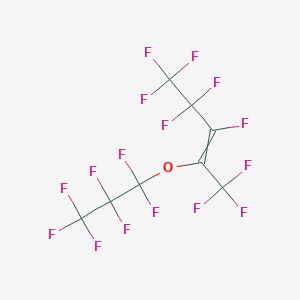
![N~1~-{3-[(2-Undecylpentadecyl)oxy]propyl}propane-1,3-diamine](/img/structure/B14277319.png)
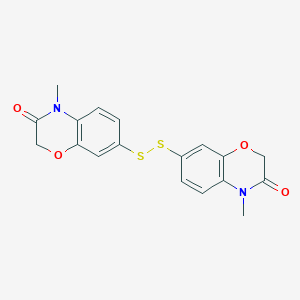
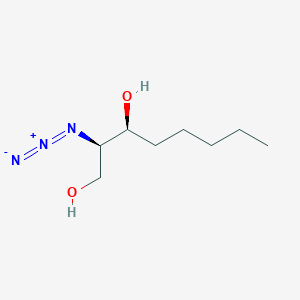
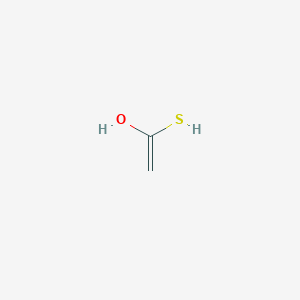
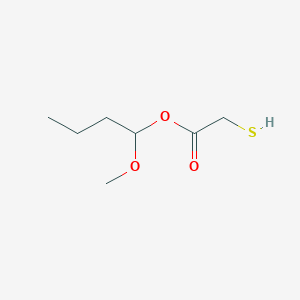
![3H-Pyrrolo[2,3-b]pyridin-3-one, 6-chloro-1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14277355.png)
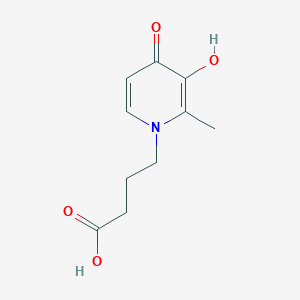
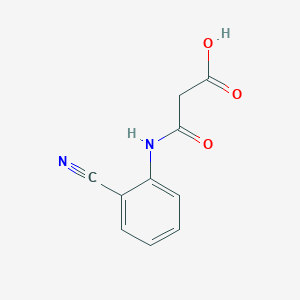
![1-[4-(4-Heptylcyclohexyl)phenyl]-2-methylcyclobutan-1-OL](/img/structure/B14277381.png)
